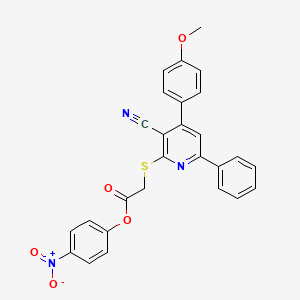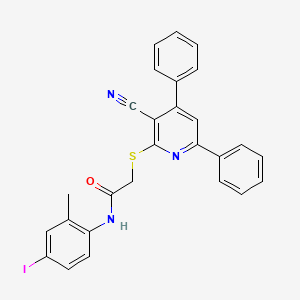
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(4-iodo-2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(4-iodo-2-methylphenyl)acetamide is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals due to their biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(4-iodo-2-methylphenyl)acetamide typically involves multi-step organic reactions. The starting materials might include 3-cyano-4,6-diphenylpyridine and 4-iodo-2-methylaniline. The key steps could involve:
Formation of the thioether bond: This might be achieved by reacting 3-cyano-4,6-diphenylpyridine with a thiol reagent under basic conditions.
Acylation reaction: The thioether intermediate could then be acylated with an appropriate acylating agent to form the final product.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the cyano group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as bromine or nitric acid are typically used under acidic conditions.
Major Products Formed
Sulfoxides and sulfones: from oxidation.
Amines: from reduction of the cyano group.
Halogenated or nitrated derivatives: from substitution reactions.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The presence of the cyano and iodine groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)acetamide
- N-(4-Iodo-2-methylphenyl)acetamide
Uniqueness
The unique combination of functional groups in 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(4-iodo-2-methylphenyl)acetamide, such as the cyano, thioether, and iodine substituents, may confer distinct chemical and biological properties compared to similar compounds. This uniqueness could be leveraged in the design of new drugs or materials with specific desired properties.
Properties
Molecular Formula |
C27H20IN3OS |
|---|---|
Molecular Weight |
561.4 g/mol |
IUPAC Name |
2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl-N-(4-iodo-2-methylphenyl)acetamide |
InChI |
InChI=1S/C27H20IN3OS/c1-18-14-21(28)12-13-24(18)30-26(32)17-33-27-23(16-29)22(19-8-4-2-5-9-19)15-25(31-27)20-10-6-3-7-11-20/h2-15H,17H2,1H3,(H,30,32) |
InChI Key |
ZAGUZGJUMWBJFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride](/img/structure/B15054302.png)
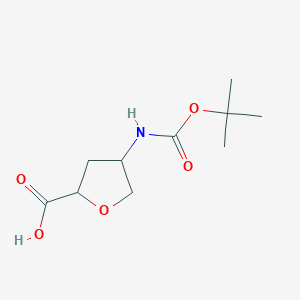
![6-Chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15054309.png)
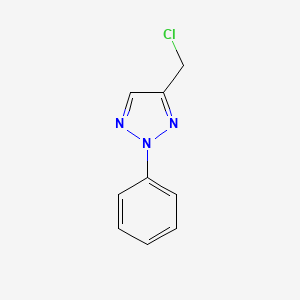
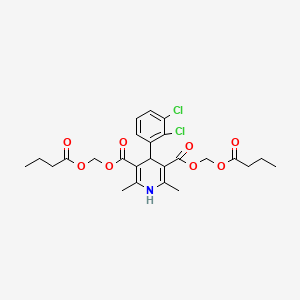
![4,6-Dichloro-3-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15054324.png)

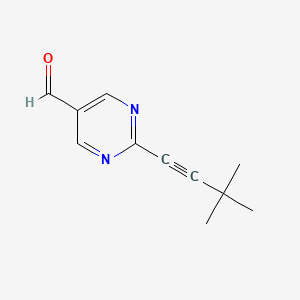
![2-Fluorobenzo[d]oxazole-4-carbonitrile](/img/structure/B15054334.png)

![2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B15054350.png)
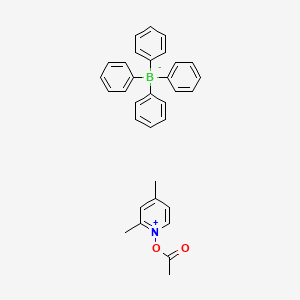
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B15054360.png)
